molecular formula C16H25ClN4O3 B5630295 3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one

3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B5630295
M. Wt: 356.8 g/mol
InChI Key: KHTUUYDCESBKLS-ZIAGYGMSSA-N
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Description

3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom, a pyrrolidine ring with a hydroxymethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Chlorination: Introduction of the chlorine atom to the pyrazole ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.

    Introduction of the hydroxymethyl group: This step might involve hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Formation of the morpholine ring: This can be synthesized through cyclization reactions involving diethanolamine and suitable reagents.

    Coupling reactions: The final step involves coupling the pyrazole, pyrrolidine, and morpholine rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound might be used as a probe to study enzyme interactions, receptor binding, or cellular pathways.

Medicine

Industry

In industrial applications, this compound might be used in the development of new materials, coatings, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloropyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the hydroxymethyl and morpholine groups.

    3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one: Lacks the morpholine group.

    3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one: Lacks the hydroxymethyl group.

Uniqueness

The presence of both the hydroxymethyl and morpholine groups in 3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one might confer unique properties such as enhanced solubility, specific binding interactions, or distinct reactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O3/c17-15-7-18-21(11-15)2-1-16(23)20-9-13(14(10-20)12-22)8-19-3-5-24-6-4-19/h7,11,13-14,22H,1-6,8-10,12H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTUUYDCESBKLS-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(CC2CO)C(=O)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@@H]2CN(C[C@@H]2CO)C(=O)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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